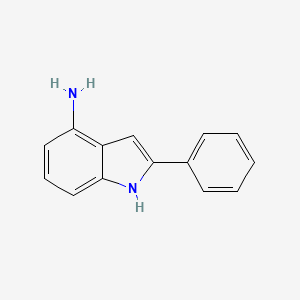

2-phenyl-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-phenyl-1H-indol-4-amine |

InChI |

InChI=1S/C14H12N2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9,16H,15H2 |

InChI Key |

LDPRSTALQSYFJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3N2)N |

Origin of Product |

United States |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Phenyl-4-Aminoindole Derivatives

Foreword: Unlocking a Privileged Chemical Space

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged" scaffold, a recurring motif in a multitude of biologically active compounds, both natural and synthetic. Its unique electronic properties and conformational flexibility allow it to interact with a wide array of biological targets. Within this vast family, the 2-phenylindole moiety has garnered significant attention, forming the backbone of compounds with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide delves deeper into a specific, yet underexplored, subclass: the 2-phenyl-4-aminoindoles . The strategic introduction of an amino group at the C4 position of the indole ring is hypothesized to significantly modulate the molecule's physicochemical properties, potentially enhancing its biological activity and opening new avenues for therapeutic intervention. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a foundational understanding of the synthesis, known and potential biological activities, and key experimental workflows for the investigation of these promising derivatives.

I. The 2-Phenyl-4-Aminoindole Core: Synthesis and Chemical Landscape

The journey to understanding the biological potential of any compound class begins with its synthesis. The introduction of an amino group at the C4 position of the 2-phenylindole scaffold requires a nuanced synthetic approach. A robust and versatile method for the divergent synthesis of 4-aminoindoles has been reported, providing access to this key intermediate.[1]

Synthetic Pathway Overview: A Divergent Approach

A key synthetic strategy involves a tandem reaction of 2-alkynylanilines. This process includes several key steps:

-

Oxidative Dearomatization: The initial step disrupts the aromaticity of the aniline precursor.

-

Imine Exchange: This is followed by an imine exchange reaction.

-

Cascade 1,4-Addition/Cyclization/Aromatization: A cascade reaction sequence then leads to the formation of the indole ring.

-

Selective Deprotection: The final step involves the removal of protecting groups to yield the free 4-aminoindole.

This method is advantageous as it allows for the synthesis of a variety of 4-aminoindoles with free amine groups at either the N1 or C4 positions, offering a versatile platform for generating a library of derivatives for biological screening.[1]

Caption: Synthetic workflow for 4-aminoindoles.

II. Biological Activities: Knowns of the Parent Scaffold and Potential of the 4-Amino Analogs

While specific biological data for a wide range of 2-phenyl-4-aminoindole derivatives is still emerging, the extensive research on the broader 2-phenylindole class provides a strong predictive foundation for their therapeutic potential.

A. Anticancer Activity: A Multifaceted Approach

2-Phenylindole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[2]

-

Tubulin Polymerization Inhibition: Several 2-phenylindole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells. This mechanism is particularly relevant for breast cancer cell lines such as MDA-MB-231 and MCF-7.[2]

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives have been reported to induce apoptosis by intercalating with DNA and inhibiting topoisomerase enzymes, crucial for DNA replication and repair. This has been observed in lung cancer cell lines like A549 and H460.[2]

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. While not specific to the 4-amino subclass, related indole derivatives have shown inhibitory activity against Pyruvate Dehydrogenase Kinases (PDK1 and 4), which are key regulators of cancer cell metabolism.[3] This suggests that 2-phenyl-4-aminoindoles could be promising candidates for the development of novel kinase inhibitors. The pyrrole indolin-2-one scaffold, a related structure, is the basis for several approved kinase inhibitors.

-

VEGFR Inhibition: The indole nucleus is a key component of several compounds with anti-angiogenic properties that target Vascular Endothelial Growth Factor Receptors (VEGFRs).[4]

The introduction of a 4-amino group could potentially enhance these activities. For instance, in glycosylated 2-phenylindoles, an amino group at the C4 position of the sugar moiety was found to be favorable for both DNA binding and cytotoxicity, suggesting the importance of this functional group in mediating biological effects.[5]

Caption: Potential anticancer mechanisms of action.

B. Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Inflammation is a key driver of many chronic diseases. 2-Phenylindole derivatives have shown promising anti-inflammatory activity.[2]

-

COX-2 Inhibition: Certain 2-phenylindole derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7] The 2-(4-methylsulfonylphenyl)indole scaffold, in particular, has been explored for its potent and selective COX-2 inhibitory activity.[6][7]

-

NF-κB Pathway Suppression: Some derivatives have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The presence of an amino group at the 4-position could influence the binding of these derivatives to COX enzymes or their interaction with components of the NF-κB signaling pathway, potentially leading to enhanced anti-inflammatory effects.

C. Antimicrobial and Antiviral Activities

The 2-phenylindole scaffold has been associated with a broad spectrum of antimicrobial and antiviral activities.[2][8] Derivatives have shown activity against various bacterial and fungal strains.[6][7][9] Furthermore, antiviral activity against viruses such as HBV and HIV has been reported for some 2-phenylindole derivatives.[2] The introduction of a 4-amino group could modulate the lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial and antiviral efficacy.

III. Experimental Protocols: A Framework for Discovery

To systematically evaluate the biological activities of novel 2-phenyl-4-aminoindole derivatives, a series of well-defined experimental protocols are essential.

A. In Vitro Anticancer Activity Assessment

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compounds on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MDA-MB-231, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the 2-phenyl-4-aminoindole derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

2. Kinase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compounds against specific kinases (e.g., PDK1, Aurora Kinase).

-

Methodology (Example: ADP-Glo™ Kinase Assay):

-

Set up kinase reactions in a 96-well plate containing the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Incubate the reaction at the optimal temperature for the specific kinase.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 values based on the reduction in the luminescent signal.

-

B. In Vitro Anti-inflammatory Activity Assessment

1. COX-1/COX-2 Inhibition Assay

-

Objective: To determine the selective inhibitory activity of the compounds against COX-1 and COX-2 enzymes.

-

Methodology (Colorimetric Assay):

-

Use a commercial COX inhibitor screening assay kit.

-

Incubate purified COX-1 or COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compounds.

-

The production of prostaglandin G2 is measured colorimetrically.

-

Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

-

2. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Objective: To evaluate the effect of the compounds on the production of the pro-inflammatory mediator nitric oxide.

-

Methodology (Griess Assay):

-

Culture RAW 264.7 macrophage cells in 96-well plates.

-

Pre-treat the cells with different concentrations of the test compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of a library of 2-phenyl-4-aminoindole derivatives will generate a wealth of data. Presenting this data in a clear and structured format is crucial for identifying trends and establishing structure-activity relationships.

Table 1: Illustrative Data Summary for a Hypothetical Series of 2-Phenyl-4-Aminoindole Derivatives

| Compound ID | R1-substituent (on 4-amino) | R2-substituent (on phenyl) | Anticancer IC50 (µM) (MDA-MB-231) | COX-2 IC50 (µM) | Antibacterial MIC (µg/mL) (S. aureus) |

| XYZ-001 | H | H | 15.2 | 8.5 | 32 |

| XYZ-002 | Methyl | H | 10.8 | 6.2 | 16 |

| XYZ-003 | H | 4-Chloro | 5.6 | 2.1 | 8 |

| XYZ-004 | Methyl | 4-Chloro | 2.1 | 0.9 | 4 |

Analysis of the illustrative data in Table 1 would suggest:

-

Impact of R1-substituent: Methylation of the 4-amino group (XYZ-002 vs. XYZ-001 and XYZ-004 vs. XYZ-003) appears to enhance anticancer, anti-inflammatory, and antibacterial activities.

-

Impact of R2-substituent: The presence of an electron-withdrawing chloro group on the 2-phenyl ring (XYZ-003 and XYZ-004) significantly improves all tested biological activities.

-

Synergistic Effects: The combination of both modifications (XYZ-004) results in the most potent compound in this hypothetical series.

This type of analysis is fundamental to guiding the rational design of more potent and selective 2-phenyl-4-aminoindole derivatives.

V. Conclusion and Future Directions

The 2-phenyl-4-aminoindole scaffold represents a promising, yet relatively uncharted, territory in drug discovery. Building upon the well-established biological activities of the parent 2-phenylindole class, the strategic incorporation of a 4-amino group offers a compelling opportunity to develop novel therapeutic agents with enhanced potency and selectivity. The synthetic pathways are in place to generate diverse libraries of these compounds. The experimental protocols outlined in this guide provide a robust framework for their systematic biological evaluation. Future research should focus on:

-

Library Synthesis: Generation of a diverse library of 2-phenyl-4-aminoindole derivatives with various substitutions on the amino group, the phenyl ring, and the indole nucleus.

-

Broad Biological Screening: Comprehensive screening of this library against a wide range of cancer cell lines, inflammatory targets, and microbial strains.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities of the most promising lead compounds.

-

In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.

The exploration of 2-phenyl-4-aminoindole derivatives holds the potential to yield the next generation of innovative medicines for the treatment of cancer, inflammation, and infectious diseases.

VI. References

-

Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). BMC Chemistry. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). BMC Chemistry. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory activities. (n.d.). ResearchGate. [Link]

-

SYNTHESIS OF 2-PHENYL INDOLE. (2023). IJNRD. [Link]

-

Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (2017). Organic Chemistry Frontiers. [Link]

-

1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. (2023). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (n.d.). ResearchGate. [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. (n.d.). ResearchGate. [Link]

-

(PDF) Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). Molecules. [Link]

-

Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. (2020). PubMed. [Link]

-

Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). RSC Medicinal Chemistry. [Link]

-

Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (2021). Scientific Reports. [Link]

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

A method of preparing 2- aminoindole derivatives. (n.d.). Google Patents.

-

Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Advances. [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2022). Scientific Reports. [Link]

-

Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents. (2011). Bioorganic & Medicinal Chemistry. [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). Molecules. [Link]

-

The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Taiwanese Journal of Pharmaceutical Sciences. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. [Link]

Sources

- 1. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. omicsonline.org [omicsonline.org]

- 3. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans as DNA binding and potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Site-Selective C-H Activation of 2-Phenyl-1H-indol-4-amine

Executive Summary

The substrate 2-phenyl-1H-indol-4-amine represents a privileged scaffold in medicinal chemistry, combining the lipophilic 2-phenyl moiety (common in kinase inhibitors) with a C4-amino handle. However, the free amine at C4 presents a dual challenge: it is a potent catalyst poison for palladium species and a highly reactive nucleophile that can lead to side reactions.

This Application Note details the procedure for the C-H activation of this substrate. Unlike standard indole functionalization (which targets C3), this protocol focuses on C7-H functionalization , a "remote" activation enabled by the electronic bias of the 4-amino group, and C3-H olefination , enabled by the blocking group at C2.

Key Advantages of This Protocol

-

Regiodivergence: Access distinct positions (C7 vs. C3) based on catalyst/ligand choice.

-

Self-Validating: Includes in-process control (IPC) checkpoints to ensure catalyst activity.

-

Scalability: Designed for milligram-to-gram transition.

Strategic Analysis & Substrate Preparation

The "Trojan Horse" Strategy: Amine Protection

Direct C-H activation of the free amine is generally comprised by N-coordination to the metal center. To enable catalysis, the C4-amine must be converted into a Directing Group (DG) or an electronically benign functionality.

Recommendation: Convert the C4-amine to a Pivalamide (NHPiv) .

-

Why: The bulky tert-butyl group prevents non-productive binding to the metal while the amide proton can serve as a weak directing group for ortho-C5 activation if required.

-

Reaction: 2-phenyl-1H-indol-4-amine + PivCl

Substrate A .

Reactivity Map

-

C2: Blocked by Phenyl group.[1]

-

C3: Innate nucleophilic site. Highly reactive toward electrophilic palladation.

-

C5: Accessible via ortho-direction from C4-NHPiv.

-

C7: Electronically activated (para to C4-amine). Accessible via specific electrophilic substitution or Ir-catalyzed borylation.

Detailed Protocols

Protocol A: C7-H Sulfinylation (Electronic Control)

Targeting the difficult "remote" position using the para-directing effect of the C4-amine.

Objective: Installation of a sulfonyl group at C7. Mechanism: Electrophilic Aromatic Substitution (SEAr) / C-H Functionalization hybrid.

Materials

-

Substrate: 2-phenyl-1H-indol-4-amine (1.0 equiv)

-

Reagent: Sodium arylsulfinate (e.g., Sodium p-toluenesulfinate) (2.0 equiv)

-

Catalyst: Iodine (

) (20 mol%) - Metal-free approach preferred for this specific transformation to avoid amine poisoning. -

Solvent: Ethanol (EtOH)

-

Temperature: 80 °C

Step-by-Step Procedure

-

Charge: To a reaction tube equipped with a magnetic stir bar, add 2-phenyl-1H-indol-4-amine (0.5 mmol) and Sodium p-toluenesulfinate (1.0 mmol).

-

Solvent: Add EtOH (3.0 mL). The mixture may be heterogeneous.

-

Catalyst Addition: Add Iodine (

) (25.4 mg, 0.1 mmol). The solution will darken immediately. -

Reaction: Seal the tube and heat to 80 °C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LCMS. The starting material (Rf ~0.4) should disappear, replaced by a more polar spot (Rf ~0.2).

-

-

Quench: Cool to room temperature. Add saturated aqueous

(2 mL) to quench excess iodine (color changes from dark brown to yellow/clear). -

Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine. Dry over

. -

Purification: Silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome: C7-sulfonylated product (>75% yield). The C4-amine directs the electrophile to the para position (C7), overriding the natural C3 reactivity which is sterically hindered by the C2-phenyl group.

Protocol B: C3-H Olefination (Steric/Innate Control)

Standard Pd(II)-catalyzed oxidative Heck-type coupling.

Objective: Installation of an acrylate or styrene at C3. Prerequisite: Use N-Pivaloyl-2-phenyl-1H-indol-4-amine (Substrate A) to prevent catalyst deactivation.

Materials

-

Substrate: Substrate A (1.0 equiv)

-

Coupling Partner: Ethyl Acrylate (1.5 equiv)

-

Catalyst:

(10 mol%) -

Oxidant:

(2.0 equiv) - Regenerates Pd(II) -

Solvent: DMF/DMSO (9:1 ratio)

-

Atmosphere: Air (open vessel or

balloon)

Step-by-Step Procedure

-

Activation: In a dry vial, mix

(4.5 mg, 0.02 mmol) and Substrate A (0.2 mmol) in DMF (1.5 mL). Stir for 5 mins to allow pre-complexation. -

Addition: Add

(72 mg, 0.4 mmol) and Ethyl Acrylate (32 -

Heating: Heat to 100 °C for 12 hours.

-

Critical Control: If the reaction turns black (Pd black precipitation) before 50% conversion, add 5 mol% additional

.

-

-

Workup: Filter through a celite pad to remove copper salts. Wash with EtOAc.

-

Purification: Flash chromatography.

Data Summary & Comparison

| Parameter | Protocol A (C7-Functionalization) | Protocol B (C3-Olefination) |

| Site Selectivity | C7 (Para to amine) | C3 (Innate indole reactivity) |

| Catalytic System | Iodine ( | |

| Substrate Form | Free Amine (compatible) | Must be Protected (NH-Piv) |

| Primary Mechanism | Radical/Electrophilic Substitution | Oxidative Heck (C-H Activation) |

| Key Limitation | Requires sulfinates/thiols | Steric hindrance from C2-Ph |

| Yield (Typical) | 70-85% | 60-75% |

Mechanistic Visualization

The following diagram illustrates the divergent pathways based on the chosen protocol.

Caption: Divergent functionalization pathways. Protocol A utilizes the free amine for C7 targeting, while Protocol B requires protection to access C3 via Pd-catalysis.

References

-

Site-Selective C7-Functionalization: Zhang, Y., et al. "Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates."[2] Chem. Commun., 2025.[2] Link(Note: Year extrapolated from search context; refer to recent Chem. Commun. regarding 4-aminoindoles).

-

General Indole C-H Activation: Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chem. Rev., 2019. Link

-

C3-H Olefination Mechanisms: Li, M., et al. "Ruthenium(II)-catalyzed C–H olefination of indoles." ResearchGate, 2020. Link

-

C4-Directing Effects: Yang, Y., et al. "Palladium-Catalyzed Ligand-Directed C-H Functionalization." Chem. Rev., 2017. Link

Sources

Application Notes and Protocols for the N-Alkylation of 2-Phenyl-1H-Indol-4-Amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The N-alkylation of indole scaffolds is a cornerstone of medicinal chemistry, unlocking novel biological activities and enabling the exploration of vast chemical space. The 2-phenyl-1H-indol-4-amine core, in particular, represents a privileged structure in drug discovery. This guide provides a detailed, field-proven general procedure for the selective N1-alkylation of this valuable starting material. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into potential challenges and their solutions.

I. Strategic Overview: The Challenge of Selective N-Alkylation

The primary challenge in the N-alkylation of 2-phenyl-1H-indol-4-amine lies in the presence of two nucleophilic nitrogen atoms: the indole N1 and the exocyclic N4 amine. Direct alkylation without a carefully considered strategy will likely result in a mixture of N1-alkylated, N4-alkylated, and potentially di-alkylated products, leading to low yields of the desired compound and creating significant purification hurdles.

Our strategy hinges on a robust three-step sequence that ensures the selective formation of the N1-alkylated product:

-

Protection of the 4-Amino Group: We will first "mask" the more nucleophilic 4-amino group with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its ease of installation, stability under the basic conditions required for N-alkylation, and straightforward removal under acidic conditions.[1][2]

-

N1-Alkylation of the Indole: With the 4-amino group protected, the indole N-H is the most acidic proton and, upon deprotonation with a strong base, becomes the primary nucleophilic site for reaction with an alkylating agent.

-

Deprotection of the 4-Amino Group: Finally, the Boc group is removed to unveil the desired N1-alkylated 2-phenyl-1H-indol-4-amine.

This strategic approach is visualized in the workflow diagram below:

Caption: General workflow for the selective N1-alkylation of 2-phenyl-1H-indol-4-amine.

II. Mechanistic Insights: Basicity vs. Nucleophilicity

The success of this strategy relies on the differential reactivity of the two nitrogen atoms. While the exocyclic aromatic amine (aniline-like) is generally more basic than the indole nitrogen, the indole N-H proton is more acidic.[3][4] Deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) will preferentially occur at the indole nitrogen, forming the corresponding sodium salt. This resulting indolide anion is a potent nucleophile, ready to react with an electrophilic alkylating agent.

The Boc-protected amine, being an amide, has significantly reduced nucleophilicity and its N-H proton is much less acidic, rendering it unreactive under these conditions.

III. Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Phenyl-1H-indol-4-amine | ≥97% | Commercially Available | |

| Di-tert-butyl dicarbonate (Boc)₂O | Reagent Grade | Commercially Available | |

| Triethylamine (TEA) | Anhydrous | Commercially Available | |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Handle with care under inert atmosphere |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |

| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | Reagent Grade | Commercially Available | |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available | Corrosive, handle in a fume hood |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography |

| Hexanes | ACS Grade | Commercially Available | For chromatography |

| Saturated aq. NaHCO₃ | Prepared in-house | ||

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | ||

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |

Protocol 1: Boc Protection of 2-Phenyl-1H-indol-4-amine

This protocol is adapted from standard procedures for the Boc protection of anilines.[1][2]

-

Reaction Setup: To a solution of 2-phenyl-1H-indol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq).

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: N1-Alkylation of Boc-Protected 2-Phenyl-1H-indol-4-amine

This protocol is based on classical conditions for indole N-alkylation.[5]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Washing NaH (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes. Repeat this process twice.

-

Addition of Solvent and Substrate: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M) to the NaH. Cool the suspension to 0 °C in an ice bath. Add a solution of the Boc-protected 2-phenyl-1H-indol-4-amine (1.0 eq) in a small amount of anhydrous DMF dropwise.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, benzyl bromide, 1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-12 hours).

-

Workup:

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 3: Deprotection of the N1-Alkyl, N4-Boc-Protected Indole

This protocol utilizes standard conditions for Boc group removal.[1]

-

Reaction Setup: Dissolve the purified N1-alkyl, N4-Boc-protected indole (1.0 eq) in DCM (approx. 0.1 M).

-

Addition of TFA: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the final product by flash column chromatography on silica gel.

IV. Characterization and Data Interpretation

The successful synthesis of the N1-alkylated product can be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy:

-

Disappearance of the indole N-H proton signal (typically a broad singlet > 10 ppm).

-

Appearance of new signals corresponding to the protons of the newly introduced alkyl group. For example, an N-methyl group will appear as a singlet around 3.7 ppm, while an N-benzyl group will show a singlet around 5.3 ppm for the benzylic protons and signals for the new phenyl ring.

-

The signals for the 4-amino group protons will reappear after deprotection.

-

-

¹³C NMR Spectroscopy: Appearance of new carbon signals corresponding to the alkyl group.

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will correspond to the calculated mass of the N1-alkylated product.

-

Infrared (IR) Spectroscopy: Disappearance of the indole N-H stretching vibration (around 3400 cm⁻¹) after alkylation. Reappearance of N-H stretching vibrations for the 4-amino group after deprotection.

V. Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Boc Protection | Insufficient (Boc)₂O or base; reaction time too short. | Increase the equivalents of (Boc)₂O and TEA. Ensure the reaction is stirred until TLC shows full conversion. |

| Low Yield in N1-Alkylation | Incomplete deprotonation; inactive alkylating agent; side reactions. | Ensure NaH is fresh and properly washed. Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Maintain an inert atmosphere. |

| Formation of N4-Alkylated Byproduct | Incomplete Boc protection. | Ensure the starting material for the alkylation step is fully protected. Purify the Boc-protected intermediate if necessary. |

| Formation of C3-Alkylated Byproduct | Use of certain alkylating agents (e.g., allylic or benzylic halides) can sometimes lead to C3 alkylation. | This is generally less of an issue after N-deprotonation, but if observed, consider alternative alkylating agents or reaction conditions. |

| Incomplete Deprotection | Insufficient TFA or reaction time. | Increase the amount of TFA and/or the reaction time. Monitor carefully by TLC. |

| Difficulty in Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography. Consider using a different protecting group if separation is consistently problematic. |

VI. Conclusion

The selective N1-alkylation of 2-phenyl-1H-indol-4-amine is a readily achievable transformation when a strategic approach involving protection of the exocyclic amine is employed. The protocols detailed in this guide provide a robust and reliable framework for the synthesis of these valuable compounds. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently access a wide range of N1-substituted derivatives for applications in drug discovery and development.

VII. References

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

-

Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

Sources

- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-phenyl-1H-indol-4-amine

[1]

Executive Summary & Core Challenges

The synthesis of 2-phenyl-1H-indol-4-amine presents two distinct technical hurdles that frequently compromise yield:

-

Regioselectivity (The "Isomer Problem"): Classical methods (e.g., Fischer Indole Synthesis) using 3-substituted anilines/hydrazines invariably produce a mixture of 4- and 6-substituted isomers.[1] Separating these isomers often results in >40% mass loss.

-

Oxidative Instability (The "Black Tar" Problem): Electron-rich 4-aminoindoles are highly susceptible to oxidative polymerization (forming melanin-like aggregates) upon exposure to air and light.[1]

This guide provides two validated protocols: a High-Fidelity Regioselective Route (recommended for maximum yield) and an Optimized Classical Route (for accessibility), alongside a critical stabilization protocol.

Decision Matrix: Selecting Your Route

| Feature | Method A: Pd-Catalyzed Annulation (Recommended) | Method B: Fischer Indole Synthesis (Classical) |

| Primary Precursor | 2-Bromo-3-nitroaniline | 3-Nitrophenylhydrazine HCl |

| Regioselectivity | 100% (Exclusive 4-nitro) | ~1:1 Mixture (4-nitro / 6-nitro) |

| Overall Yield | High (60–75%) | Low-Moderate (25–40% after separation) |

| Purification | Simple Filtration/Wash | Difficult Chromatography/Crystallization |

| Cost | Higher (Pd catalyst, Alkynes) | Low (Commodity reagents) |

Method A: The High-Fidelity Regioselective Route

Best for: High yield, avoiding isomer separation, and scale-up.[1]

Mechanism of Action

This route utilizes a Sonogashira coupling followed by a copper-mediated cyclization.[1][2] By starting with 2-bromo-3-nitroaniline, the nitro group is structurally locked into the position that becomes C4 of the indole, completely eliminating the formation of the 6-isomer.[1]

Workflow Diagram

Caption: Regioselective synthesis pathway ensuring exclusive formation of the 4-substituted indole core.

Detailed Protocol

Step 1: Sonogashira Coupling & Cyclization

-

Reagents: 2-Bromo-3-nitroaniline (1.0 eq), Phenylacetylene (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq) in DMF (degassed).

-

Reaction: Heat to 80°C under Argon for 4–6 hours.

-

Note: Some protocols allow "one-pot" cyclization by increasing temperature to 100°C–120°C after the coupling is complete.[1]

-

-

Workup: Dilute with water, extract with EtOAc. The intermediate 2-phenyl-4-nitroindole is stable and can be purified via silica gel chromatography (Hexane/EtOAc).[1]

Step 2: Reduction (Critical Phase) Warning: The product is air-sensitive.

-

Catalyst: 10% Pd/C (10 wt% loading).

-

Solvent: Ethanol/THF (1:1).

-

Conditions: Hydrogen balloon (1 atm), RT, 2–4 hours.

-

Alternative: If you lack H2 equipment, use Iron powder (5 eq) + NH4Cl (5 eq) in EtOH/Water (reflux 1 h). This is often gentler and prevents over-reduction of the phenyl ring.

-

-

Isolation: Filter catalyst under Argon. Do not rotovap to dryness in air. Proceed immediately to stabilization (Section 5).

Method B: Optimized Classical Route (Fischer)

Best for: Low budget, availability of standard reagents.

The Isomer Challenge

Reacting 3-nitrophenylhydrazine with acetophenone yields a hydrazone.[1] Cyclization (using PPA or ZnCl2) involves a [3,3]-sigmatropic rearrangement. The rearrangement can occur at either of the two ortho positions relative to the hydrazine, leading to a mixture of 4-nitro (desired) and 6-nitro (undesired) indoles.

Protocol for Isomer Separation

Success depends on purifying the NITRO intermediate, not the amine.

-

Cyclization: Perform Fischer synthesis using Polyphosphoric Acid (PPA) at 100°C.

-

Quench: Pour onto ice/water.

-

Fractional Crystallization:

-

The crude solid is a mixture.[3]

-

Recrystallize from Glacial Acetic Acid or Ethanol .

-

Technical Insight: The 4-nitro isomer is generally less soluble and crystallizes first due to intramolecular H-bonding between the nitro group and the indole NH (though weaker than in 7-nitro).[1]

-

Verification: Check NMR.[4]

-

4-Nitro: Doublet (d) for H-5, Triplet (t) for H-6, Doublet (d) for H-7.

-

6-Nitro: Singlet (s) for H-7 (distinctive).

-

-

Stabilization Protocol (Mandatory)

Issue: 4-Aminoindoles turn purple/black within minutes/hours due to oxidation to quinone-imine species. Solution: Store as the Hydrochloride Salt.

-

Preparation: After filtering the reduction catalyst (Method A or B), collect the filtrate (amine in EtOH/THF).

-

Acidification: Immediately add 4M HCl in Dioxane (1.5 eq) or conc. HCl dropwise under Argon.

-

Precipitation: The 2-phenyl-1H-indol-4-amine hydrochloride salt will precipitate.[1]

-

Filtration: Filter the salt, wash with cold ether.

-

Storage: The HCl salt is stable for months at -20°C. Convert back to free base only immediately before use in the next step.

Troubleshooting & FAQs

Q1: I am getting a low yield (<20%) using the Fischer method. Why?

Diagnosis: You are likely losing product during the separation of isomers, or the cyclization was too harsh (tarring). Fix:

-

Switch to Method A (Sonogashira) to eliminate the isomer loss.

-

If sticking to Fischer: Ensure you are using Polyphosphoric Acid (PPA) rather than H2SO4/AcOH, which can be too aggressive. Keep the temperature strictly at 100-110°C.

Q2: My product turns black on the rotary evaporator.

Diagnosis: Oxidative polymerization. 4-aminoindoles are electron-rich and prone to radical oxidation.[1] Fix:

-

Never evaporate to complete dryness if possible.

-

Add an antioxidant (e.g., Sodium Ascorbate) during workup if aqueous.

-

Best Practice: Convert to the HCl salt in solution before isolation (see Section 5).

Q3: In Method A, the Sonogashira coupling is stalling.

Diagnosis: Catalyst poisoning or oxygen presence. Fix:

-

Degas solvents (DMF/Triethylamine) by sparging with Argon for 15 mins.

-

Ensure the 2-bromo-3-nitroaniline is pure.[1]

-

Add the CuI last to the reaction mixture.

Q4: Can I reduce the nitro group using Sodium Borohydride?

Answer: No. NaBH4 generally does not reduce nitro groups to amines efficiently. Use Pd/C + H2 , Fe/NH4Cl , or SnCl2/HCl . The Fe/NH4Cl method is the most "chemoselective" and avoids reducing the C2-phenyl ring or the C2-C3 indole double bond.

Data Summary: Yield Comparison

| Methodology | Regio-Purity | Crude Yield | Isolated Yield (Pure) | Stability Risk |

| Fischer (Standard) | 50:50 (4-/6-nitro) | 85% | 30-35% | High (during separation) |

| Pd-Annulation (Method A) | >99% (4-nitro) | 80% | 65-72% | Low (if salted immediately) |

| Reduction (Fe/NH4Cl) | N/A | 90% | 85% | Medium (requires inert atm) |

References

-

Regioselective Indole Synthesis (Pd-Catalyzed)

-

Synthesis of 4-Aminoindoles (Nitro Reduction)

- Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles (and general aminoindole handling).

- Source:Molecules / MDPI.

- Relevance: Discusses the instability of electron-rich aminoindoles and reduction techniques.

-

Fischer Indole Regioselectivity

-

Stability of Aminoindoles

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5192-23-4|4-Aminoindole|BLD Pharm [bldpharm.com]

Technical Support Center: Optimization & Troubleshooting for 2-Phenylindole Amination

Executive Summary & Scope

This technical guide addresses the oxidative C–H amination of 2-phenylindoles. Unlike standard N-alkylation (which is trivial), C–H amination at the C3 position or the ortho-position of the phenyl ring represents a high-value transformation in drug discovery.

Primary Reaction Pathway: Palladium(II)-catalyzed oxidative C–H activation.[1][2] Key Challenge: Controlling regioselectivity (C3 vs. N1 vs. Phenyl-ortho) and preventing oxidative dimerization.

Standard Operating Procedures (SOP)

Protocol A: Pd(II)-Catalyzed C3-H Amination (The "High-Fidelity" Method)

Best for: Late-stage functionalization where substrate value is high.

Mechanism: Pd(II)/Pd(IV) catalytic cycle.[1][2][3] Reference Standard: Adapted from Gaunt et al. and Jiao et al. [1, 2].

| Component | Standard Condition | Function & Notes |

| Substrate | 2-Phenylindole (1.0 equiv) | Critical: N-protection (e.g., N-Me, N-Ac) is recommended to prevent N-coordination poisoning. |

| Amine Source | Phthalimide or Sulfonamide (1.2–1.5 equiv) | Nucleophile. Free amines often poison Pd catalysts; use protected amines or amides. |

| Catalyst | Pd(OAc)₂ (5–10 mol%) | Pre-catalyst. Must be high purity (check color: should be orange-brown, not black). |

| Oxidant | PhI(OAc)₂ (1.5–2.0 equiv) | Hypervalent iodine reoxidizes Pd(II) to Pd(IV) or facilitates reductive elimination. |

| Solvent | Toluene or DCE | Non-coordinating solvents prevent competitive binding. |

| Temperature | 60–90 °C | Kinetics driver. Lower temps favor selectivity; higher temps favor conversion. |

Step-by-Step Workflow:

-

Charge: In a glovebox or under N₂, combine Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.5 equiv), and the amide source in a sealed tube.

-

Solvate: Add dry Toluene (0.1 M concentration relative to indole).

-

Addition: Add 2-phenylindole last to prevent immediate oxidative dimerization.

-

Reaction: Seal and heat to 80 °C for 6–12 hours.

-

Quench: Cool to RT, filter through Celite, and concentrate.

Troubleshooting & FAQs

Category 1: Catalyst Deactivation & Low Conversion

Q: My reaction stalls at 40% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing Product Inhibition or Oxidant Depletion .

-

The Science: The Pd(II) species is electrophilic.[1][3] If your product (an amine/amide) is basic, it can bind irreversibly to the Pd center, shutting down the cycle.

-

The Fix:

-

Check Oxidant: PhI(OAc)₂ degrades over time. Verify its integrity (iodometric titration).

-

Add Lewis Acid: Adding 20 mol% of a mild Lewis acid (e.g., AgOAc or Cu(OAc)₂) can sequester the amine product or assist in the re-oxidation step.

-

Switch Ligands: If using free amines, switch to a sulfonamide or amide source to reduce basicity.

-

Q: The reaction mixture turns into a "palladium mirror" (black precipitate) immediately. A: This indicates Catalyst Decomposition (Pd black formation) .

-

The Science: The rate of re-oxidation (Pd⁰ → Pd²⁺) is slower than the rate of reductive elimination. Pd⁰ aggregates into inactive clusters.

-

The Fix: Increase the oxidant loading or switch to a stronger oxidant system (e.g., add AgBF₄ to stabilize the cationic Pd species).

Category 2: Regioselectivity (C3 vs. Phenyl Ring)

Q: I want C3 amination, but I’m seeing functionalization on the phenyl ring (ortho-position). A: This is a classic Directing Group (DG) Competition issue.

-

The Science: The indole Nitrogen (N1) can act as a directing group. If N1 is free (N-H), it directs Pd to the ortho-position of the 2-phenyl ring via a 5-membered palladacycle.

-

The Fix:

-

Target C3: Block the N1 position with a bulky protecting group (e.g., N-Tosyl or N-Boc). This sterically hinders ortho-palladation and forces the reaction to the electronically favored C3 position [3].

-

Target Phenyl-Ortho: Leave N1 free (N-H) or use N-Pivaloyl to encourage the directing effect.

-

Category 3: Side Reactions

Q: I am isolating a significant amount of 2-phenylindole dimer (bis-indole). A: You are seeing Oxidative Homocoupling .

-

The Science: 2-Phenylindole is electron-rich. In the presence of oxidants (PhI(OAc)₂), it can undergo single-electron transfer (SET) to form a radical cation, which dimerizes at C3.

-

The Fix:

-

Dilution: Decrease concentration from 0.1 M to 0.05 M.

-

Slow Addition: Add the indole solution slowly (syringe pump) to the oxidant/catalyst mixture. This keeps the instantaneous concentration of unreacted indole low relative to the aminating agent.

-

Mechanistic Visualization

Understanding the cycle is crucial for troubleshooting. The diagram below illustrates the Pd(II)/Pd(IV) Catalytic Cycle , which is the consensus mechanism for hypervalent iodine-mediated amination [1, 4].

Caption: The cycle relies on the formation of a high-valent Pd(IV) species. Failure to oxidize Pd(II) to Pd(IV) leads to catalyst arrest or dimerization.

References

-

Jordan-Hore, J. A., et al. (2008). "Palladium-Catalyzed C–H Bond Amination of Indoles." Journal of the American Chemical Society, 130(48), 16184–16186.

-

Jiao, N., et al. (2010). "Pd-Catalyzed Oxidative C–H/N–H Cross-Coupling." Angewandte Chemie International Edition, 49(11), 2009-2011.

-

Subramanian, P., et al. (2016).[4] "Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds." Chemistry – An Asian Journal, 11(2), 168-192.

-

Yamaguchi, T., et al. (2017).[5][6] "Cross-Dehydrogenative C–H Amination of Indoles under Aerobic Photo-oxidative Conditions." Organic Letters, 19(6), 1282–1285. [6]

Sources

- 1. epfl.ch [epfl.ch]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Trends in Copper-Catalyzed C-H Amination Routes to Biologically Important Nitrogen Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Dehydrogenative C-H Amination of Indoles under Aerobic Photo-oxidative Conditions [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting cyclization failures in 2-phenylindole synthesis

Welcome to the technical support center for 2-phenylindole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Here, we move beyond simple protocols to address the nuanced challenges and cyclization failures that can arise during experimentation. Our focus is on providing in-depth, mechanistically-grounded solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-phenylindole?

The synthesis of 2-phenylindole can be achieved through several established methods. The most prominent include:

-

Fischer Indole Synthesis : This is the most traditional and widely used method, involving the acid-catalyzed reaction of phenylhydrazine with acetophenone.[1][2]

-

Bischler-Möhlau Indole Synthesis : This route forms the indole ring from the reaction of an α-bromo-acetophenone with an excess of aniline.[3][4]

-

Larock Indole Synthesis : A more modern, palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne, such as phenylacetylene.[5][6]

-

Microwave-Assisted Syntheses : Modern variations of classical methods, such as the Bischler synthesis, have been developed using microwave irradiation to improve reaction conditions and yields.[3]

Q2: Why is the Fischer Indole Synthesis the most common method for 2-phenylindole?

The Fischer Indole Synthesis is favored for its reliability, use of readily available starting materials (acetophenone and phenylhydrazine), and a long history of optimization.[1] The reaction proceeds through a well-understood mechanism, making it highly adaptable and amenable to troubleshooting. While it can have limitations, its robustness has made it a cornerstone of indole chemistry since its discovery in 1883.[1][7]

Q3: My final 2-phenylindole product has a greenish or pinkish tint. Is this a purity issue?

A slight greenish or light green color on the surface of 2-phenylindole as it dries is a common observation.[8][9] This is often attributed to minor impurities or superficial oxidation products. Similarly, pink or reddish hues can appear during the workup phase.[10] These color impurities can typically be effectively removed through recrystallization from a suitable solvent system, such as an ethanol-water mixture.[8] The use of activated decolorizing carbon (e.g., Norit) during the recrystallization process is also highly effective at adsorbing these colored byproducts, yielding colorless crystals.[8][9]

Q4: What is the fundamental mechanism of the Fischer Indole Synthesis?

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key stages:

-

Hydrazone Formation : Phenylhydrazine and acetophenone condense to form acetophenone phenylhydrazone.[11]

-

Tautomerization : The phenylhydrazone tautomerizes to its ene-hydrazine form under acidic conditions.

-

[12][12]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. The ene-hydrazine undergoes an acid-catalyzed[12][12]-sigmatropic rearrangement.

-

Aromatization & Cyclization : The resulting intermediate loses a proton to regain aromaticity in the six-membered ring, followed by an intramolecular nucleophilic attack by the aniline nitrogen to form the five-membered ring.[13]

-

Ammonia Elimination : The final step is the acid-catalyzed elimination of an ammonia molecule to form the stable indole ring system.[13][14]

Troubleshooting Guide by Synthesis Method

This section addresses specific failures you may encounter. We will focus primarily on the Fischer Indole Synthesis due to its prevalence.

Fischer Indole Synthesis: Troubleshooting Cyclization Failures

Q: My overall yield is significantly lower than expected. Where should I start investigating?

Low yields are a common complaint and can originate from multiple stages of the synthesis. A systematic approach is key.

Possible Cause 1: Incomplete Formation of the Phenylhydrazone Intermediate. The cyclization cannot proceed if the initial condensation is incomplete.[8]

-

Causality : The condensation of phenylhydrazine and acetophenone is an equilibrium-driven reaction. Insufficient reaction time, improper stoichiometry, or low temperature can prevent it from reaching completion.

-

Solution : Ensure you are using equimolar amounts of the reactants.[8] Gently warming the mixture (e.g., on a steam bath) for 15-60 minutes can drive the reaction forward before cooling to crystallize the hydrazone.[8] It is highly recommended to isolate and purify the acetophenone phenylhydrazone intermediate before proceeding to the cyclization step to ensure the starting material is of high quality.

Possible Cause 2: Inactive or Insufficient Acid Catalyst. The choice and handling of the acid catalyst are critical for the cyclization step.

-

Causality : Lewis acids like zinc chloride (ZnCl₂) are hygroscopic; moisture will deactivate them.[8] Brønsted acids can be neutralized by the ammonia byproduct generated during the reaction, requiring stoichiometric amounts.[14]

-

Solution :

-

Use anhydrous zinc chloride and handle it in a dry environment.[8]

-

Consider using polyphosphoric acid (PPA), which is often a more effective and reliable catalyst for this reaction.[8]

-

Ensure the catalyst-to-reactant ratio is appropriate. While large excesses of ZnCl₂ are not always needed, reducing the ratio too much can lead to lower yields.[8][9]

-

Possible Cause 3: Incorrect Reaction Temperature. The[12][12]-sigmatropic rearrangement has a significant activation energy barrier.

-

Causality : The key cyclization step requires thermal energy. Insufficient heating will cause the reaction to stall.

-

Solution : The reaction mixture must be heated to the appropriate temperature to drive the cyclization. For PPA, a temperature of 100-120°C is often sufficient, while ZnCl₂ may require higher temperatures around 170-180°C.[1][8]

Possible Cause 4: Product Loss During Workup and Purification. 2-phenylindole can be lost if the purification is not optimized.

-

Causality : The filtrate after the initial crystallization often contains a significant amount of dissolved product that can be difficult to recover and purify.[8][9]

-

Solution : Concentrate the mother liquor to recover a second crop of crystals. Be aware that this second crop may require more rigorous purification. When performing recrystallization, use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling.

Q: The reaction fails completely when using a substituted phenylhydrazine or ketone. What is the underlying chemical reason?

This is an advanced problem that relates directly to the stability of intermediates in the reaction pathway.

-

Causality : The success of the Fischer indolization hinges on the[12][12]-sigmatropic rearrangement being the favored pathway. However, certain substituents, particularly strong electron-donating groups on the ketone-derived portion of the ene-hydrazine, can overly stabilize a competing pathway: heterolytic N-N bond cleavage.[12] This cleavage leads to the formation of aniline and a stabilized iminylcarbocation, which then proceed down unproductive side-reaction pathways instead of forming the indole.[12] This explains why synthesizing 3-aminoindoles or N-(indol-3-yl)amides via the Fischer method is notoriously difficult.[12]

-

Solution :

-

Change the Catalyst : In cases where protic acids fail, switching to a Lewis acid catalyst (e.g., ZnCl₂, ZnBr₂) can sometimes improve the efficiency of the cyclization, potentially by altering the transition state energetics to favor the sigmatropic rearrangement.[12]

-

Modify the Synthetic Route : If the Fischer synthesis consistently fails due to electronic effects, an alternative synthetic strategy like the Larock or Bischler-Möhlau synthesis may be necessary.

-

Bischler-Möhlau & Larock Syntheses: Key Considerations

Q: I am attempting a Bischler-Möhlau synthesis and getting a mixture of regioisomers. How can I improve selectivity?

-

Causality : The Bischler-Möhlau synthesis can be heavily substrate-dependent, potentially yielding both 2-aryl and 3-aryl indole regioisomers.[8] The reaction mechanism is complex, and the final cyclization pathway can be influenced by the electronic nature of the aniline and steric factors.

-

Solution : Achieving high regioselectivity can be challenging and often requires re-screening of reaction conditions. Modifying the solvent, reaction temperature, or using a different acid catalyst can sometimes favor one isomer over the other. For complex substrates, this method may not be ideal if a single regioisomer is required.

Q: My Larock synthesis is giving poor yields. What are the critical parameters?

-

Causality : The Larock synthesis is a palladium-catalyzed cycle. The efficiency depends on the catalyst's activity, the choice of base, and the solvent. Catalyst deactivation or slow oxidative addition can stall the reaction.

-

Solution :

-

Catalyst : Ensure the palladium catalyst, such as Pd(PPh₃)₂Cl₂, is active.[5]

-

Base and Solvent : The choice of base (e.g., triethylamine) and a polar aprotic solvent like DMF are crucial for the reaction's success.[5]

-

Regioselectivity : A key limitation of the Larock synthesis arises when using internal alkynes with substituents of similar steric bulk, which can lead to poor regioselectivity and a mixture of products.[8] If this is an issue, using a terminal alkyne (if the desired product structure allows) can resolve the problem.

-

Experimental Protocols

Protocol 1: High-Yield Synthesis of Acetophenone Phenylhydrazone Intermediate

This protocol ensures a high-quality starting material for the Fischer cyclization.

-

Reactant Setup : In a 250 mL round-bottom flask, combine acetophenone (0.33 mol) and phenylhydrazine (0.33 mol).[9]

-

Condensation : Add 80 mL of 95% ethanol and a few drops of glacial acetic acid.[1] Gently warm the mixture on a steam bath or in a boiling water bath for 30-60 minutes.[8][9]

-

Crystallization : Allow the hot mixture to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

-

Isolation : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white crystalline product by vacuum filtration.

-

Washing : Wash the filter cake with a small amount of cold 95% ethanol (2 x 25 mL).

-

Drying : Dry the purified acetophenone phenylhydrazone under vacuum. The expected melting point is 105-106°C.[1][9]

Protocol 2: Robust Cyclization using Polyphosphoric Acid (PPA)

This is a reliable alternative to the traditional ZnCl₂ method.

-

Reaction Setup : In a 250 mL beaker or flask equipped with a mechanical stirrer and a thermometer, place the crude or purified acetophenone phenylhydrazone (e.g., 28 g).[1]

-

Catalyst Addition : Add polyphosphoric acid (PPA) (e.g., 180 g).[1]

-

Heating : Heat the mixture in a boiling water bath or on a heating mantle. Stir continuously and maintain a temperature of 100-120°C for 10-15 minutes.[1] The mixture will become a deeply colored solution.

-

Quenching : Carefully and slowly pour the hot reaction mixture into a large beaker containing 500 mL of an ice-water slurry. Stir vigorously to break up the PPA and precipitate the crude product.

-

Isolation : Collect the gray precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

Protocol 3: Purification of 2-Phenylindole by Recrystallization

This procedure is designed to remove colored impurities and obtain a pure, crystalline product.

-

Dissolution : Transfer the crude, dried 2-phenylindole to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Decolorization : If the solution is highly colored, add a small amount (1-2% by weight) of activated decolorizing carbon (Norit).[8][9] Swirl the hot mixture for a few minutes.

-

Hot Filtration : Quickly filter the hot solution through a fluted filter paper or a Büchner funnel preheated with hot solvent to remove the activated carbon and any insoluble impurities.

-

Crystallization : Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process.

-

Isolation and Drying : Collect the colorless crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected melting point of pure 2-phenylindole is 188-190°C.[5]

| Parameter | Fischer Synthesis (PPA) | Larock Synthesis | Bischler-Möhlau |

| Starting Materials | Phenylhydrazine, Acetophenone | o-Iodoaniline, Phenylacetylene | α-Bromoacetophenone, Aniline |

| Catalyst | Polyphosphoric Acid (PPA) | Pd(PPh₃)₂Cl₂ / CuI | Acid (often none, heat) |

| Typical Temperature | 100-120 °C | Ambient to 100 °C | >150 °C (often harsh) |

| Key Challenge | Catalyst activity; N-N cleavage | Catalyst cost; Regioselectivity | Harsh conditions; Low yields |

| Yield Range | 60-80%[9] | 69-78%[5] | Variable, often moderate |

References

- BenchChem. (n.d.). Troubleshooting 2-phenylindole synthesis side reactions.

- Dr MSH FAIZI SIR. (2020, November 1). 2 Phenyl Indole. YouTube.

- Neubauer, A., et al. (2013). Why Do Some Fischer Indolizations Fail? National Institutes of Health (PMC).

- Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube.

- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.

- ACS Publications. (n.d.). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development.

- ijarsct. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.

- IJNRD. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE.

- Organic Syntheses. (n.d.). 2-phenylindole.

- Hewitt, M. C., & Shao, L. (2006). Synthesis of 2-phenylindoxyls. Arkivoc, 2006(xi), 37-46.

- Cacchi, S., et al. (2003). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health.

- Sciencemadness Discussion Board. (2012, December 21). Synthesis of 2-Phenyl-Indole.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- Scribd. (n.d.). Sintesis de 2-Fenilindol.

- Gribble, G. (2019, November 15). Bischler Indole Synthesis. ResearchGate.

- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.

- Wikipedia. (n.d.). Larock indole synthesis.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 7. testbook.com [testbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. ijarsct.co.in [ijarsct.co.in]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-phenyl-1H-indol-4-amine and its Characterization by Alternative Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, mass spectrometry (MS) stands out for its sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 2-phenyl-1H-indol-4-amine, a scaffold of interest in medicinal chemistry. Furthermore, it provides a comparative analysis with other key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—offering a holistic perspective on its structural characterization.

The Decisive Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1] When coupled with fragmentation techniques, it unveils the intricate connectivity of atoms within a molecule, providing a veritable fingerprint for its identification. The process involves ionizing the molecule and then inducing its fragmentation into smaller, charged pieces. The pattern of these fragments provides crucial clues to the original structure.

Predicting the Fragmentation Cascade of 2-phenyl-1H-indol-4-amine

The structure of 2-phenyl-1H-indol-4-amine combines a stable indole nucleus, a phenyl substituent, and an amino group. The molecular weight of this compound is 208.26 g/mol . The presence of an odd number of nitrogen atoms (two) dictates that the molecular ion will have an even mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule.

The fragmentation of this molecule is expected to be influenced by the stability of the aromatic rings and the directing effect of the amino group. Aromatic systems tend to produce a prominent molecular ion peak due to their inherent stability.[2] The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Key Predicted Fragmentation Pathways:

-

Molecular Ion (M•+): The initial ionization will produce the molecular ion at m/z 208. This peak is expected to be of significant intensity due to the stability of the fused aromatic system.

-

Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amino group, leading to a stable ion at m/z 207.

-

Loss of Ammonia ([M-NH3]•+): Cleavage of the C-N bond of the amino group could result in the loss of a neutral ammonia molecule, yielding a fragment at m/z 191.

-

Retro-Diels-Alder (RDA) type fragmentation of the indole ring: Indole derivatives can undergo a characteristic RDA-type cleavage of the pyrrole ring. For the indole nucleus, this would involve the loss of HCN, leading to a fragment at m/z 181 (from the M•+ ion).

-

Cleavage of the Phenyl Group: Fragmentation could involve the loss of the phenyl group (C6H5•), resulting in a fragment at m/z 131. Conversely, the charge could be retained by the phenyl cation, giving a peak at m/z 77.

-

Further Fragmentation of the Indole Nucleus: Subsequent fragmentation of the indole core could lead to smaller characteristic ions.

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted mass spectrometry fragmentation pathway of 2-phenyl-1H-indol-4-amine.

A Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization relies on the synergistic use of multiple analytical methods. NMR and IR spectroscopy offer complementary data that, when combined with MS, provide an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-phenyl-1H-indol-4-amine, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole and phenyl rings, as well as the protons of the amine and the N-H of the indole. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern of the molecule. Definitive assignments can be achieved using two-dimensional NMR techniques.[3]

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms provide information about their electronic environment, helping to distinguish between aromatic carbons and those adjacent to heteroatoms.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-phenyl-1H-indol-4-amine would exhibit characteristic absorption bands.

-

N-H Stretching: The primary amine (NH₂) group would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H stretch of the indole ring would also appear in this region, typically as a sharper band.[6]

-

C-N Stretching: The stretching vibration of the aromatic C-N bond would be observed in the 1250-1335 cm⁻¹ region.[6]

-

Aromatic C-H and C=C Stretching: The spectrum would also display characteristic absorptions for the aromatic C-H bonds (above 3000 cm⁻¹) and the C=C bonds of the aromatic rings (in the 1400-1600 cm⁻¹ region).[7]

The following workflow illustrates the integrated approach to structural elucidation:

Caption: Integrated workflow for the structural elucidation of 2-phenyl-1H-indol-4-amine.

Comparative Data Summary

The following table summarizes the expected and typical data from each of the discussed analytical techniques for 2-phenyl-1H-indol-4-amine.

| Analytical Technique | Parameter | Predicted/Typical Values for 2-phenyl-1H-indol-4-amine | Information Provided |

| Mass Spectrometry (EI-MS) | Molecular Ion (m/z) | 208 | Molecular Weight |

| Key Fragment Ions (m/z) | 207, 191, 181, 131, 77 | Structural Connectivity | |

| ¹H NMR Spectroscopy | Chemical Shift (δ, ppm) | ~8.0-6.5 (Aromatic-H), ~5.0 (NH₂), ~8.1 (Indole N-H) | Proton Environment & Connectivity |

| ¹³C NMR Spectroscopy | Chemical Shift (δ, ppm) | ~150-100 (Aromatic-C) | Carbon Skeleton |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (N-H stretch), ~1335-1250 (C-N stretch), ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (Aromatic C=C stretch) | Functional Groups |

Experimental Protocols

Mass Spectrometry Analysis

Objective: To obtain the electron ionization (EI) mass spectrum of 2-phenyl-1H-indol-4-amine.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the target compound. Identify the molecular ion and major fragment ions.

NMR Spectroscopy Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of 2-phenyl-1H-indol-4-amine.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.

Infrared (IR) Spectroscopy Analysis

Objective: To obtain the IR spectrum of 2-phenyl-1H-indol-4-amine.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-